REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.[N:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[C:11]=[O:12]>ClCCl>[OH:7][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:11]([NH:10][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
Afterwards, the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
The crystalline product was washed with diethylether
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=C1)NC(=O)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.82 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |